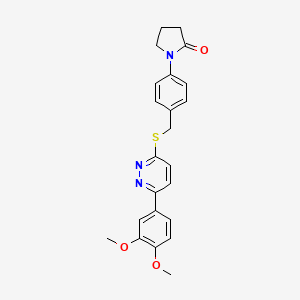
1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one is a complex organic compound that features a pyridazinone core, a pyrrolidinone ring, and a dimethoxyphenyl group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
准备方法
The synthesis of 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group and the pyrrolidinone ring. Common reagents used in these reactions include hydrazine derivatives, ketones, and esters. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. .
科学研究应用
1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds
作用机制
The mechanism of action of 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar compounds to 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one include other pyridazinone derivatives and pyrrolidinone-containing molecules. These compounds share structural similarities but may differ in their pharmacological activities and applications. For example, pyridazinone derivatives are known for their diverse biological activities, such as antihypertensive, anticancer, and anti-inflammatory properties .
生物活性
1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C_{19}H_{24}N_{4}O_{2}
- IUPAC Name : this compound
Structural Features
The compound features a pyrrolidinone core linked to a phenyl group that is further substituted with a pyridazine moiety and a dimethoxyphenyl group. The presence of sulfur in the thioether linkage enhances its potential reactivity and biological interactions.
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential modulation of neurotransmitter receptors, which could influence neurological processes.
Pharmacological Profiles
The biological activity of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant Activity | Exhibits potential to scavenge free radicals and reduce oxidative stress. |
| Antitumor Effects | Preliminary studies suggest it may inhibit cancer cell proliferation. |
| Neuroprotective Effects | Potential to protect neuronal cells from apoptosis in various models. |
Case Studies and Research Findings
- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth at micromolar concentrations, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis through caspase activation.
- Neuroprotection : In vitro experiments using neuronal cell cultures indicated that treatment with the compound reduced cell death caused by neurotoxic agents. This effect was associated with decreased levels of reactive oxygen species (ROS) and enhanced mitochondrial function.
- Enzyme Interaction Studies : The compound was tested against several enzymes, revealing significant inhibitory activity against certain kinases involved in cancer signaling pathways. This suggests its utility in targeted cancer therapies.
Safety and Toxicity
Toxicological assessments have shown that the compound exhibits low cytotoxicity in normal cell lines, indicating a favorable safety profile for further development. However, detailed pharmacokinetic studies are necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
属性
IUPAC Name |
1-[4-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-28-20-11-7-17(14-21(20)29-2)19-10-12-22(25-24-19)30-15-16-5-8-18(9-6-16)26-13-3-4-23(26)27/h5-12,14H,3-4,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBXKHGBLRISNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)N4CCCC4=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













